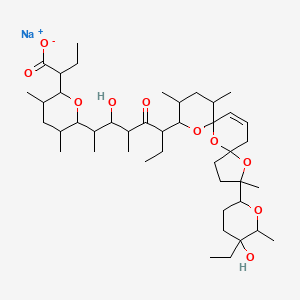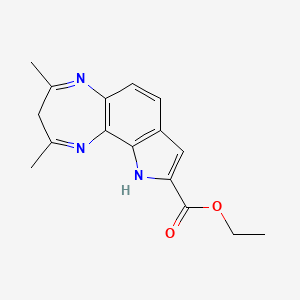
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((3-hydroxyphenyl)methylene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((3-hydroxyphenyl)methylene)hydrazide is a complex heterocyclic compound known for its diverse pharmacological activities. This compound is part of the indoloquinoxaline family, which is recognized for its ability to intercalate with DNA, thereby disrupting vital processes such as DNA replication . This property makes it a valuable template for the design and development of novel molecules with various biological activities .
Métodos De Preparación
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((3-hydroxyphenyl)methylene)hydrazide typically involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of glacial acetic acid . This reaction can be carried out under microwave irradiation, significantly reducing the reaction time to just a few minutes . Industrial production methods may involve similar condensation reactions but on a larger scale, with optimized conditions to maximize yield and purity .
Análisis De Reacciones Químicas
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((3-hydroxyphenyl)methylene)hydrazide undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the indoloquinoxaline ring.
Common reagents used in these reactions include dimethyl sulfate for alkylation and hydrobromic acid for demethylation . The major products formed from these reactions are typically quinoxalinone and quinoxaline derivatives .
Aplicaciones Científicas De Investigación
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((3-hydroxyphenyl)methylene)hydrazide has a wide range of scientific research applications:
Mecanismo De Acción
The primary mechanism of action for 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((3-hydroxyphenyl)methylene)hydrazide is DNA intercalation . By inserting itself between DNA base pairs, the compound disrupts the normal processes of DNA replication and transcription . This disruption can lead to cell death, making it effective against rapidly dividing cells, such as cancer cells and viruses . The molecular targets involved include the DNA helix and various enzymes associated with DNA replication .
Comparación Con Compuestos Similares
Similar compounds to 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((3-hydroxyphenyl)methylene)hydrazide include:
Ellipticine: A naturally occurring alkaloid with similar DNA intercalating properties.
NCA0424: A derivative of 6H-indolo(2,3-b)quinoxaline known for its high binding affinity to DNA.
B-220 and 9-OH-B-220: Other derivatives with significant multidrug resistance modulating activity.
What sets this compound apart is its specific structure, which allows for unique interactions with DNA and other molecular targets, enhancing its pharmacological potential .
Propiedades
Número CAS |
116989-86-7 |
|---|---|
Fórmula molecular |
C23H17N5O2 |
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-indolo[3,2-b]quinoxalin-6-ylacetamide |
InChI |
InChI=1S/C23H17N5O2/c29-16-7-5-6-15(12-16)13-24-27-21(30)14-28-20-11-4-1-8-17(20)22-23(28)26-19-10-3-2-9-18(19)25-22/h1-13,29H,14H2,(H,27,30)/b24-13+ |
Clave InChI |
FWTZBZMZCMRMRV-ZMOGYAJESA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)N/N=C/C5=CC(=CC=C5)O |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)NN=CC5=CC(=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![9-(2-chlorophenyl)-N-(furan-2-ylsulfonyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12735319.png)







